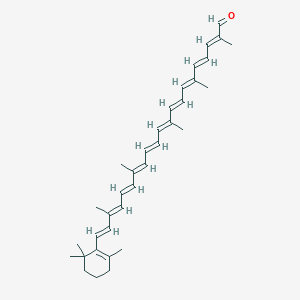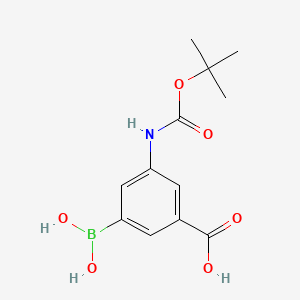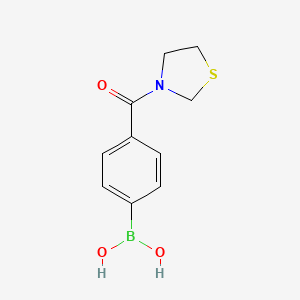![molecular formula C10H18Cl2N2 B1519982 Chlorhydrate de N-[3-(aminométhyl)benzyl]-N,N-diméthylamine CAS No. 1177296-81-9](/img/structure/B1519982.png)
Chlorhydrate de N-[3-(aminométhyl)benzyl]-N,N-diméthylamine
Vue d'ensemble
Description
N-[3-(aminomethyl)benzyl]-N,N-dimethylamine dihydrochloride is a useful research compound. Its molecular formula is C10H18Cl2N2 and its molecular weight is 237.17 g/mol. The purity is usually 95%.
The exact mass of the compound N-[3-(aminomethyl)benzyl]-N,N-dimethylamine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[3-(aminomethyl)benzyl]-N,N-dimethylamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(aminomethyl)benzyl]-N,N-dimethylamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
J’ai effectué des recherches pour trouver des informations détaillées sur les applications de recherche scientifique du “chlorhydrate de N-[3-(aminométhyl)benzyl]-N,N-diméthylamine”, également connu sous le nom de “[3-(Aminométhyl)benzyl]diméthylamine dihydrochlorure”. Cependant, les informations disponibles ne fournissent pas une liste exhaustive de six à huit applications uniques.
Inhibition de la synthase d’oxyde nitrique
Une application connue de ce composé est en tant qu’inhibiteur de la synthase d’oxyde nitrique inductible humaine (iNOS). C’est un inhibiteur lent à liaison forte avec une constante de liaison de 2,0 µM, et son inhibition dépend du cofacteur NADPH .
Mécanisme D'action
Target of action
The primary target of this compound is human inducible nitric oxide synthase (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes.
Mode of action
This compound acts as a slow, tight binding inhibitor of iNOS . It binds to iNOS with a binding constant of 2.0 µM . The inhibition is dependent on the cofactor NADPH .
Biochemical pathways
The compound affects the nitric oxide synthesis pathway. By inhibiting iNOS, it reduces the production of nitric oxide . This can have downstream effects on various physiological processes that rely on nitric oxide signaling, such as vasodilation, immune response, and neurotransmission.
Pharmacokinetics
It is known that solutions of this compound are more soluble in aqueous systems (>10 mg/ml) than organic solvents (<025 mg/ml) . The compound is less stable in aqueous systems and aqueous solutions are best prepared daily .
Result of action
By inhibiting iNOS and reducing nitric oxide production, this compound can influence various cellular processes. For example, it has been shown to decrease damage to cerebral tissue when incubated from the start of oxygen-glucose deprivation . It also decreased tumor weight approximately 50% in mice bearing murine mammary carcinoma .
Action environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility and stability can be affected by the solvent used . Furthermore, the biological effects of this compound can be influenced by the specific physiological and pathological context in which it is used.
Analyse Biochimique
Biochemical Properties
N-[3-(aminomethyl)benzyl]-N,N-dimethylamine dihydrochloride is known to interact with inducible nitric oxide synthase (iNOS), a key enzyme in the production of nitric oxide (NO), a critical molecule in cellular signaling . The compound acts as a slow, tight binding, and highly selective inhibitor of iNOS .
Cellular Effects
The compound has been shown to influence cell function by modulating the production of NO. In a study involving J774A.1 macrophages activated with LPS and IFN-γ, the presence of N-[3-(aminomethyl)benzyl]-N,N-dimethylamine dihydrochloride was found to affect the production of NO, IL-12, and TNF- α .
Molecular Mechanism
N-[3-(aminomethyl)benzyl]-N,N-dimethylamine dihydrochloride exerts its effects at the molecular level by inhibiting iNOS. The inhibition is dependent on the cofactor NADPH . After treatment with the compound, iNOS does not recover activity, indicating that it is either an irreversible inhibitor or an extremely slow reversible inhibitor of human iNOS .
Temporal Effects in Laboratory Settings
It is known that the compound is more soluble in aqueous systems than organic solvents . Aqueous solutions should be prepared fresh daily as they are not stable .
Propriétés
IUPAC Name |
[3-[(dimethylamino)methyl]phenyl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-12(2)8-10-5-3-4-9(6-10)7-11;;/h3-6H,7-8,11H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAXNQMEKXYZJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC(=C1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177296-81-9 | |
| Record name | 1-(3-(aminomethyl)phenyl)-N,N-dimethylmethanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



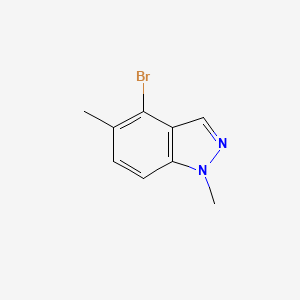
![2-bromo-6-[(1S)-1-ethoxyethoxy]naphthalene](/img/structure/B1519903.png)

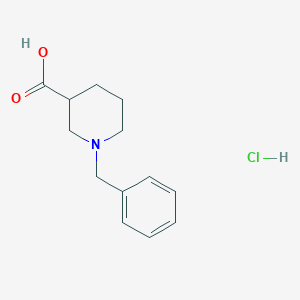

![4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B1519909.png)
